Product packaging for beta-Muricholate(Cat. No.:)

beta-Muricholate

Cat. No.: B1257651
M. Wt: 407.6 g/mol
InChI Key: DKPMWHFRUGMUKF-CRKPLTDNSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conjugation Dynamics

Before being secreted into the bile, beta-muricholate undergoes conjugation with amino acids, primarily taurine (B1682933) and to a lesser extent, glycine (B1666218). This process increases the water solubility of the bile acid, which is essential for its function in digestion.

In mice, the conjugation of this compound with taurine is the predominant pathway, forming tauro-beta-muricholic acid (TβMCA). wikipedia.orgnih.govavantiresearch.com This taurine-conjugated form is a major component of the bile acid pool in mice. wikipedia.org The process of conjugation occurs in the liver before the bile acids are secreted into the biliary system. wikipedia.org TβMCA is recognized as a potent antagonist of the farnesoid X receptor (FXR), a key nuclear receptor involved in bile acid homeostasis. wikipedia.orgavantiresearch.comcaymanchem.com In hamsters, studies have shown that a significant portion of infused beta-muricholic acid is secreted as the taurine conjugate. nih.gov

While taurine conjugation is more common in rodents, this compound can also be conjugated with glycine to form glycine-beta-muricholic acid (GβMCA). moleculardepot.comcaymanchem.comiarc.fr In hamsters, approximately 22% of infused beta-muricholic acid is secreted as the glycine conjugate. nih.gov GβMCA has been identified as an intestine-selective antagonist of the farnesoid X receptor (FXR). caymanchem.com Interestingly, it has been shown to be resistant to hydrolysis by bile salt hydrolases from gut microbiota, indicating its stability in the gut. caymanchem.com

Systemic Feedback Mechanisms in Bile Acid Homeostasis

This compound and its conjugated forms are integral to the negative feedback regulation of bile acid synthesis, a process that maintains the appropriate size and composition of the bile acid pool. This regulation is primarily mediated through the farnesoid X receptor (FXR).

Bile acid synthesis is tightly controlled to prevent the accumulation of cytotoxic levels of bile acids. jci.org The primary mechanism involves the inhibition of Cyp7a1, the gene encoding the rate-limiting enzyme in bile acid synthesis. jci.org When bile acid levels in the liver and intestine are high, they activate FXR. In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of Cyp7a1. nih.govmdpi.comnih.gov

In the intestine, FXR activation by bile acids induces the expression of fibroblast growth factor 15 (FGF15; FGF19 in humans). nih.govmdpi.comnih.gov FGF15 is then released into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, and suppresses Cyp7a1 expression. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39O5- B1257651 beta-Muricholate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H39O5-

Molecular Weight

407.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/p-1/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1

InChI Key

DKPMWHFRUGMUKF-CRKPLTDNSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Biosynthesis and Endogenous Regulatory Pathways of Beta Muricholate

Systemic Feedback Mechanisms in Bile Acid Homeostasis

Transcriptional Regulation of Biosynthetic Enzymes

A primary regulator of this process is the farnesoid X receptor (FXR), a nuclear receptor that functions as an endogenous sensor for bile acids. nih.govnih.govwjgnet.com When bile acid concentrations increase in hepatocytes, they bind to and activate FXR. nih.gov This activation leads to the induction of another nuclear receptor, the small heterodimer partner (SHP). mdpi.comjci.org SHP lacks a conventional DNA-binding domain and acts as a transcriptional corepressor. jci.org It inhibits the expression of Cyp7a1 by interfering with the activity of key transcriptional activators, such as hepatocyte nuclear factor 4α (HNF4α) and liver receptor homolog-1 (LRH-1). nih.govahajournals.org HNF4α is a critical factor that directly regulates the expression of several genes involved in bile acid synthesis and transport. nih.gov

Interestingly, different bile acids have varying effects on FXR. While some bile acids are potent FXR agonists, tauro-β-muricholic acid (TβMCA)—the taurine-conjugated form of β-muricholate—is a potent FXR antagonist. wikipedia.orgmdpi.comtaylorandfrancis.com By antagonizing FXR, TβMCA can counteract the negative feedback loop, thereby preventing the suppression of Cyp7a1 and promoting bile acid synthesis. taylorandfrancis.comresearchgate.net This positions β-muricholate as a key molecule in a positive feedback mechanism that is unique to species where it is produced. h1.co

Enterohepatic Circulation and its Influence on Synthesis

The synthesis of β-muricholate is profoundly influenced by the enterohepatic circulation, a process where bile acids are secreted from the liver into the intestine, reabsorbed in the terminal ileum, and returned to the liver via the portal vein. hmdb.cajnmjournal.org This circulatory loop is a critical physiological mechanism for feedback regulation of bile acid synthesis. nih.gov

A key endocrine signaling pathway that mediates this regulation is the intestinal FXR-FGF15/19 axis. In the terminal ileum, reabsorbed bile acids activate FXR in enterocytes. nih.govjnmjournal.org This activation stimulates the expression and secretion of Fibroblast Growth Factor 15 (FGF15) in rodents (its human ortholog is FGF19). biorxiv.orgamegroups.orgtandfonline.com FGF15 is released into the portal circulation and travels to the liver. biorxiv.org

In hepatocytes, FGF15 binds to its cognate receptor complex, consisting of FGF receptor 4 (FGFR4) and the coreceptor β-Klotho. mdpi.comamegroups.org This binding event triggers an intracellular signaling cascade that ultimately leads to the potent repression of CYP7A1 gene expression, thereby shutting down bile acid synthesis. wjgnet.comahajournals.org This gut-liver signaling axis provides a powerful, indirect mechanism for bile acids to regulate their own production. jst.go.jp

The composition of the bile acid pool within the enterohepatic circulation, including the concentration of the FXR antagonist TβMCA, can therefore modulate this feedback loop. taylorandfrancis.com Higher levels of TβMCA in the intestine can reduce FXR activation, leading to lower FGF15 secretion and consequently a derepression of hepatic CYP7A1 expression, thus increasing bile acid synthesis. taylorandfrancis.comresearchgate.net Studies where the enterohepatic circulation is interrupted, for instance by using a bile acid sequestrant like cholestyramine, have demonstrated a marked increase in the synthesis of muricholic acids, highlighting the powerful repressive influence of this circulatory feedback system. capes.gov.br

Metabolism and Microbiota Mediated Biotransformation of Beta Muricholate

Enterohepatic Circulation and Dynamics of Beta-Muricholate Pool

Bile acids, including this compound, undergo extensive enterohepatic circulation, a process vital for their physiological functions and maintaining bile acid homeostasis nih.govabdominalkey.com. In this circulation, bile acids are synthesized in the liver, secreted into the duodenum, where they aid in lipid digestion and absorption, and then largely reabsorbed in the terminal ileum, returning to the liver via the portal circulation conicet.gov.ar.

In hamsters, intravenous infusion of beta-muricholic acid showed rapid extraction by the liver and secretion into the bile, with over 85% recovered within one hour. In prairie dogs, this hepatic extraction was less rapid nih.gov. Studies in humans have shown that after oral administration of beta-muricholic acid, glyco- and tauro-beta-muricholic acid are the primary metabolites found in bile nih.govebi.ac.uk. The urinary bile acid pattern is complex, including free, glyco-, and sulfoconjugated beta-muricholic acid, but notably, no glucuronide conjugates were observed nih.govebi.ac.uk.

The total bile acid pool, which is approximately 3 grams, recirculates between 6 to 15 times per day, with about 0.2 to 0.5 grams being lost in feces conicet.gov.ar. The synthesis of beta-muricholic acid can be influenced by factors that disrupt the enterohepatic circulation. For instance, in rats, breaking the enterohepatic circulation through cholestyramine feeding or biliary drainage increased the synthesis of tauro-beta-muricholic acid by isolated hepatocytes nih.gov. Similarly, a cholesterol-enriched diet in rats also led to a significant increase in tauro-beta-muricholic acid synthesis nih.gov.

Microbial Transformation Pathways

The gut microbiota significantly influences the bile acid pool through various biotransformation processes, including deconjugation, dehydroxylation, and epimerization researchgate.netnih.gov. These microbial modifications alter the chemical properties and biological activities of bile acids, impacting host metabolism and signaling pathways researchgate.netmdpi.com.

Bile Salt Hydrolase (BSH) Activity and Deconjugation

Bile salt hydrolase (BSH) enzymes, produced by various gut bacteria, catalyze the deconjugation of conjugated bile acids by cleaving the amide bond that links glycine (B1666218) or taurine (B1682933) to the steroid nucleus conicet.gov.arfrontiersin.orgbiorxiv.org. This deconjugation is considered a "gateway" reaction, as it is a prerequisite for subsequent microbial modifications of bile acids frontiersin.orgbiorxiv.orgnih.gov.

BSH activity is widespread among human gut bacterial isolates across major phyla, including Firmicutes, Bacteroidetes, and Actinobacteria frontiersin.orgbiorxiv.org. For beta-muricholic acid, deconjugation of its taurine conjugate (tauro-beta-muricholic acid, T-β-MCA) has been specifically studied. For example, a strain of Lactobacillus johnsonii isolated from mouse cecum demonstrated robust BSH activity against T-β-MCA in vitro plos.org. This deconjugation is crucial because T-β-MCA is known to act as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a vital role in regulating bile acid and cholesterol homeostasis researchgate.netfrontiersin.orgplos.orgmdpi.com. By deconjugating T-β-MCA, BSH-active bacteria can influence FXR signaling in the gut plos.orgmdpi.com.

Epimerization and Dehydroxylation by Gut Microbiota

Beyond deconjugation, gut microbiota perform epimerization and dehydroxylation reactions that further diversify the bile acid pool nih.gov. Epimerization involves a reversible change in the stereochemistry of hydroxyl groups, often at positions 3, 7, and 12, typically mediated by hydroxysteroid dehydrogenases (HSDHs) nih.govmdpi.comjnmjournal.org. This process often involves an oxidation of the hydroxyl group to a keto group, followed by reduction to a different stereoisomer jnmjournal.org.

For beta-muricholic acid, the 6β-hydroxyl group can be epimerized to a 6α-hydroxyl group nih.govasm.org. This epimerization is a key step in the transformation of beta-muricholic acid into other derivatives, such as omega-muricholic acid and hyodeoxycholic acid nih.govasm.org. While 7α-dehydroxylation is a common microbial transformation for primary bile acids like cholic acid and chenodeoxycholic acid, 7β-dehydroxylation of beta-muricholic acid is less common and may involve a combination of 7β-dehydrogenating and 7α-dehydroxylating strains nih.gov. Human gut microbiota capable of dehydroxylating cholic acid and chenodeoxycholic acid may not be able to metabolize beta-muricholic acid when colonized in germ-free mice nih.gov.

Formation of Derivative Muricholic Acids (e.g., Alpha-Muricholate (B1259453), Omega-Muricholate)

The gut microbiota plays a pivotal role in the formation of derivative muricholic acids from this compound.

Omega-Muricholate (ω-MCA): Beta-muricholic acid can be converted into omega-muricholic acid (ω-MCA), a murine-specific secondary bile acid, through enzymatic conversion by various intestinal microorganisms, including Clostridium species nih.govglpbio.comcaymanchem.comnih.govlipidmaps.org. This conversion typically involves a two-step concerted mechanism: first, the 6 beta-hydroxyl group of beta-muricholic acid is oxidized to a 6-oxo group (e.g., by Eubacterium lentum), which is then reduced to a 6 alpha-hydroxyl group by other species (e.g., atypical Fusobacterium strains), yielding omega-muricholic acid nih.govnih.gov.

Alpha-Muricholate (α-MCA): While beta-muricholic acid can be converted to alpha-muricholic acid in the liver from ursodeoxycholic acid by the enzyme Cyp2c70 in mice, the direct microbial conversion from this compound to alpha-muricholate via epimerization at the 7-position is also possible, as epimerization can occur at the C-7 position by microbial HSDHs wikipedia.orgabdominalkey.comnih.gov.

The transformation of alpha- and beta-muricholic acids into hyodeoxycholic acid involves both 7α- or 7β-dehydroxylation and 6β-epimerization reactions nih.gov. This highlights the complex interplay of different microbial enzymatic activities in shaping the bile acid profile.

Excretion and Elimination Pathways

The excretion and elimination of this compound and its metabolites are integral to maintaining bile acid homeostasis. After undergoing enterohepatic circulation and microbial transformations, a fraction of bile acids, including this compound and its derivatives, is excreted in the feces conicet.gov.ar.

In human studies, after oral administration of beta-muricholic acid, very few metabolites were detected in feces, although the 3 beta-epimer was identified nih.govebi.ac.uk. The 6 beta- and 7 beta-hydroxyl groups of beta-muricholic acid were apparently not transformed by human intestinal microflora in these studies nih.govebi.ac.uk. In hamsters and prairie dogs, after intragastric administration, more than 80% of beta-muricholic acid was recovered unchanged in feces nih.gov.

Bile acids can also be eliminated via urinary excretion, particularly their conjugated and sulfoconjugated forms nih.govebi.ac.uk. Sulfation is another microbial modification that can occur, increasing the hydrophilicity of bile acids and facilitating their renal excretion nih.govuni.luuni.lu. The specific pathways and the extent of excretion can vary significantly between species and depend on the specific microbial transformations that have occurred.

Molecular Mechanisms of Action and Receptor Interactions of Beta Muricholate

Modulation of Nuclear Receptors

Bile acids, including beta-muricholate, act as endogenous ligands for various nuclear receptors, notably the farnesoid X receptor (FXR), which is crucial for maintaining bile acid and cholesterol homeostasis. frontiersin.orgmdpi.com

Farnesoid X Receptor (FXR) Antagonism

This compound and its conjugated forms, such as taurine-beta-muricholic acid (T-β-MCA) and glycine-beta-muricholic acid (Gly-MCA), function as antagonists of FXR. frontiersin.orgmedsci.orgasm.orgnih.govnih.govnih.govresearchgate.netmdpi.comnih.govcaymanchem.comnih.gov

Tauro-beta-muricholic acid (T-β-MCA) is recognized as an endogenous FXR antagonist, capable of inhibiting both basal and taurocholic acid (TCA)-activated FXR signaling, particularly in the intestine. frontiersin.orgnih.govnih.govresearchgate.netmdpi.comnih.govnih.gov The accumulation of T-β-MCA in the intestine can occur due to reduced activity of bacterial bile salt hydrolase (BSH), which otherwise deconjugates T-β-MCA to β-MCA and taurine (B1682933). asm.orgnih.govnih.gov This accumulation contributes to the inhibition of intestinal FXR signaling. nih.gov

Glycine-beta-muricholic acid (Gly-MCA) is a synthetic, high-affinity, and intestine-selective FXR inhibitor. medsci.orgnih.govcaymanchem.commedchemexpress.com Unlike T-β-MCA, Gly-MCA is resistant to hydrolysis by bacterial BSH, ensuring its stability and targeted action within the gut. asm.orgcaymanchem.commedchemexpress.com Studies have demonstrated that Gly-MCA inhibits FXR signaling exclusively in the intestine, with minimal to no impact on hepatic FXR signaling following oral administration. asm.orgnih.govcaymanchem.comnih.gov In contrast, this compound itself has been shown to be inactive as an FXR inducer in isolated hepatocytes. jci.org

The farnesoid X receptor (FXR) typically induces the expression of the small heterodimer partner (SHP), a nuclear receptor that plays a key role in the negative feedback regulation of bile acid synthesis. frontiersin.orgjci.orgresearchgate.net As FXR antagonists, this compound and its conjugates disrupt this pathway. T-β-MCA has been shown to inhibit the FXR-SHP pathway in the liver, leading to a down-regulation of hepatic SHP. mdpi.comnih.gov Similarly, Gly-MCA treatment represses FXR signaling in the ileum, evidenced by a decrease in SHP mRNA levels. caymanchem.comnih.gov This inhibition of the FXR-SHP axis is a crucial component of this compound's mechanism of action.

Activation of intestinal FXR typically leads to the induction and secretion of Fibroblast Growth Factor 15 (FGF15) in mice, or its human ortholog, FGF19. frontiersin.orgresearchgate.nettaylorandfrancis.comresearchgate.net These fibroblast growth factors then act as metabolic hormones, signaling back to the liver to regulate bile acid synthesis. frontiersin.orgmdpi.comnih.govresearchgate.nettaylorandfrancis.com this compound and its conjugates, by antagonizing intestinal FXR, reduce the expression of FGF15 (or FGF19). frontiersin.orgasm.orgnih.govmdpi.comnih.govcaymanchem.comnih.govtaylorandfrancis.com For instance, T-β-MCA inhibits the FXR-FGF15 pathway in the ileum, resulting in a down-regulation of ileal FGF15. mdpi.comnih.gov Similarly, Gly-MCA treatment decreases FGF15 mRNA expression in the ileum. caymanchem.comnih.gov This disruption of the FXR-FGF15/FGF19 axis removes a key inhibitory signal to hepatic bile acid synthesis.

Cholesterol 7-alpha hydroxylase (CYP7A1) is the rate-limiting enzyme in the classic pathway of bile acid synthesis in the liver. frontiersin.orgmdpi.comresearchgate.net Under normal physiological conditions, FXR activation suppresses CYP7A1 expression as part of a negative feedback loop to control bile acid production. frontiersin.orgmedsci.orgjci.orgresearchgate.net Given that this compound and its conjugates are FXR antagonists, their action alleviates this FXR-mediated repression of CYP7A1. frontiersin.orgmdpi.comasm.orgmdpi.comnih.govresearchgate.nettaylorandfrancis.com Consequently, this leads to an increase in hepatic CYP7A1 expression, thereby promoting the initial step of bile acid synthesis. frontiersin.orgmdpi.comasm.orgmdpi.comnih.govresearchgate.nettaylorandfrancis.com

The modulation of the bile acid pool size by this compound and its conjugates can vary. T-β-MCA accumulation, for example, can lead to an increase in total bile acid concentrations. mdpi.comnih.gov Conversely, treatment with Gly-MCA has been observed to reduce the total and hepatic bile acid pool size in mouse models. mdpi.comnih.govresearchgate.net This reduction is partly attributed to decreased intestinal bile acid absorption and increased fecal bile acid excretion. mdpi.comnih.govresearchgate.net

Cellular and Organelle-Specific Effects

Preservation of Mitochondrial Function

This compound plays a significant role in preserving mitochondrial function, particularly in the context of cellular stress and apoptosis induced by toxic bile acids or free fatty acids. Tauro-beta-muricholic acid (TβMCA) has been shown to restrict hepatocellular apoptosis by maintaining the mitochondrial membrane potential (MMP) nih.gov. Proapoptotic bile acids, such as glycochenodeoxycholic acid (GCDCA), are known to markedly decrease the MMP, a crucial indicator of mitochondrial health and cellular viability nih.govresearchgate.net. Co-incubation with TβMCA effectively restores the MMP to control levels, demonstrating its protective capacity nih.gov.

Furthermore, TβMCA inhibits the translocation of Bax, a proapoptotic Bcl-2 family protein, from the cytosol to the mitochondria nih.gov. Bax translocation is a critical step in the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors nih.gov. By preventing this translocation, TβMCA contributes to the preservation of mitochondrial integrity and function, thereby mitigating cellular apoptosis nih.gov. The protective effects of TβMCA extend beyond bile acid-induced damage, as it also restores the breakdown of MMP induced by free fatty acids like palmitate nih.gov.

The following table illustrates the impact of Tauro-β-Muricholic Acid on apoptosis and mitochondrial membrane potential:

Condition (Ntcp-HepG2 cells)Effect on Apoptosis (relative to GCDCA)Effect on Mitochondrial Membrane Potential (MMP) (relative to control)Reference
GCDCA aloneMarkedly increasedReduced to 34% (at 100 µmol/L) nih.gov
GCDCA + TβMCAReduced to 49%Restored to control levels nih.gov
Palmitate aloneIncreasedBreakdown nih.gov
Palmitate + TβMCAReducedRestored nih.gov

Modulation of Autophagy-Lysosome Axis

Bile acids are integral regulators of the autophagy-lysosome axis, a fundamental cellular degradation pathway essential for maintaining nutrient homeostasis, organelle quality control, and lipid metabolism nih.govbmj.comeurekalert.org. This pathway involves the transcription factor EB (TFEB), a key sensor of nutrient and stress conditions, which, upon activation, induces genes responsible for autophagy and lysosome biogenesis nih.govbmj.com.

While research extensively details the general role of bile acids in influencing this axis, this compound's specific contribution is primarily understood through its established role as an FXR antagonist nih.govbmj.comnih.govfrontiersin.orgplos.orgjst.go.jpmdpi.commdpi.comresearchgate.netresearchgate.netfrontiersin.org. The modulation of bile acid signaling, such as that mediated by this compound's antagonism of FXR, indirectly impacts various metabolic pathways that are intricately linked to autophagy-lysosome activity researchgate.net. For instance, alterations in the bile acid pool composition, influenced by FXR signaling, can affect cellular responses to stress and metabolic changes researchgate.net. This suggests that by modulating FXR, this compound contributes to the broader regulatory network governing cellular adaptive responses, including those involving the autophagy-lysosome pathway researchgate.net.

Membrane Stabilizing Properties and Cytoprotection

This compound, particularly its taurine-conjugated form, is recognized for its significant cytoprotective properties nih.gov. This protective effect is largely attributed to its ability to stabilize cellular membranes against the damaging effects of more hydrophobic and tensioactive bile acids conicet.gov.aroup.comnih.gov. Hydrophobic bile salts, such as chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA), possess a high affinity for phospholipids (B1166683) and can disrupt the integrity of cell membranes, leading to cellular injury and necrosis conicet.gov.aroup.com.

Role in Pre Clinical Disease Models

Gastrointestinal and Hepatic Pathophysiology Models

In models of cholestasis, a condition characterized by reduced bile flow, β-MCA and its taurine (B1682933) conjugate, tauro-β-muricholic acid (T-β-MCA), demonstrate notable protective effects. Studies have shown that β-MCA is as effective as tauroursodeoxycholate (TUDC) in providing protection against taurolithocholate (TLC)-induced cholestasis. nih.gov The hepatoprotective mechanisms of these 7β-hydroxylated bile acids are linked to their ability to modulate intracellular signaling pathways. Research indicates that their anticholestatic effect involves the mobilization of intracellular Ca²⁺ and the activation of protein kinase C (PKC), while not involving protein kinase A (PKA) activation. nih.gov

Furthermore, T-β-MCA has been shown to preserve choleresis and prevent hepatotoxicity and cholestasis induced by other hydrophobic bile acids. nih.gov It can also protect against bile acid-induced hepatocellular apoptosis by preserving the mitochondrial membrane potential. glpbio.com In rodent models, β-MCA is recognized as a non-cytotoxic bile acid, which, along with its ability to counteract the effects of more toxic bile acids, underscores its therapeutic potential in cholestatic liver injury. vub.ac.be The glycine-conjugated form, G-β-MCA, has also shown anti-cholestasis effects in mouse models with a "human-like" hydrophobic bile acid profile, where it alleviates ductular reaction and liver fibrosis. nih.govnih.gov

Table 1: Effects of β-Muricholate in Cholestasis Models

Model System Compound Key Findings
Taurolithocholate (TLC)-induced cholestasis in rats β-Muricholic acid (β-MCA) As effective as TUDC in protecting against cholestasis; involves Ca²⁺ mobilization and PKC activation. nih.gov
Hydrophobic bile acid-induced hepatotoxicity Tauro-β-muricholic acid (T-β-MCA) Preserves choleresis and prevents hepatotoxicity. nih.gov
Bile acid-induced apoptosis Tauro-β-muricholic acid (T-β-MCA) Protects hepatocytes by preserving mitochondrial membrane potential. glpbio.com

β-MCA and its derivatives have shown promise in models of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). In primary mouse hepatocytes, β-MCA was found to inhibit lipid accumulation, suggesting its utility in treating NAFLD. glpbio.commedchemexpress.com Methionine and choline (B1196258) deficient (MCD) diet models of NASH in rodents show marked increases in serum levels of β-MCA, indicating its involvement in the disease pathophysiology. taconic.com

The glycine-conjugated form, glycine-β-muricholic acid (Gly-MCA), has been identified as an intestine-specific farnesoid X receptor (FXR) antagonist. nih.gov In two different mouse models of NASH, Gly-MCA improved lipid accumulation, the inflammatory response, and collagen deposition. nih.gov Its mechanism of action involves the suppression of ceramide synthesis-related genes by decreasing intestinal FXR signaling. This leads to a reduction in intestine-derived ceramides, which in turn lowers liver endoplasmic reticulum (ER) stress and the production of proinflammatory cytokines, thereby mitigating NASH progression. nih.gov Another muricholic acid, γ-muricholic acid, which is derived from β-MCA, was shown to attenuate triglyceride-dominated hepatic steatosis by inhibiting liver X receptor α (LXRα) and fatty acid synthase (FASN) through an FXR/SHP-dependent pathway. mdpi.com

Table 2: Research Findings of β-Muricholate in NASH Models

Model System Compound Key Findings
Primary mouse hepatocytes (palmitic/oleic acid-induced) β-Muricholic acid (β-MCA) Inhibited lipid accumulation. glpbio.commedchemexpress.com
Mouse models of NASH Glycine-β-muricholic acid (Gly-MCA) Ameliorated lipid accumulation, inflammation, and fibrosis by antagonizing intestinal FXR and reducing ceramide synthesis. nih.gov

The role of β-MCA's metabolite, taurine-β-muricholic acid (T-β-MCA), has been implicated in liver inflammation models induced by heavy metals. Exposure to antimony and/or copper has been shown to induce liver inflammation by disrupting the gut microbiota, leading to a decrease in Lactobacillus spp. mdpi.comresearchgate.netmatilda.science This shift in microbiota results in significantly elevated levels of T-β-MCA in both the serum and the liver. mdpi.comresearchgate.netmatilda.science

As a known farnesoid X receptor (FXR) antagonist, the increased T-β-MCA inhibits the FXR-FGF15 pathway in the ileum and the FXR-SHP pathway in the liver. mdpi.com This inhibition promotes the transcription of cholesterol 7-alpha hydroxylase (CYP7A1), leading to an increase in total bile acid concentrations and contributing to the observed liver inflammation. mdpi.comresearchgate.net These findings highlight a mechanism where environmental toxins can induce liver injury through alterations in gut microbiota and subsequent dysregulation of bile acid signaling, with T-β-MCA acting as a key mediator.

β-MCA has demonstrated significant efficacy in both the prevention and dissolution of cholesterol gallstones in preclinical models. In gallstone-susceptible mice fed a lithogenic diet, dietary administration of β-MCA completely dissolved existing cholesterol gallstones. lipidmaps.orgcaymanchem.comcaymanchem.com It has been shown to be more effective than ursodeoxycholic acid (UDCA) at enhancing the dissolution rates of gallstones. glpbio.com

The mechanisms behind its effectiveness are multifaceted. β-MCA reduces the biliary secretion rate and saturation index of cholesterol. glpbio.commedchemexpress.com It also decreases the intestinal absorption of cholesterol. medchemexpress.com These actions prevent the transition of cholesterol from its liquid crystalline phase to solid crystals and stones. glpbio.commedchemexpress.com Furthermore, β-MCA administration reduces the activity of HMG-CoA reductase in the liver, a key enzyme in cholesterol synthesis. lipidmaps.orgcaymanchem.comcaymanchem.com By creating an unsaturated biliary environment, β-MCA facilitates the dissolution of cholesterol from gallstones. glpbio.com

Table 3: Efficacy of β-Muricholate in Cholesterol Gallstone Models

Model System Key Findings
Diet-induced cholesterol gallstone mouse model (C57L/J mice) Dietary β-MCA dissolved 100% of gallstones. lipidmaps.orgcaymanchem.comcaymanchem.com
Gallstone dissolution study in mice β-MCA was more effective than UDCA in enhancing dissolution rates by increasing the liquid crystal phase. glpbio.com

The integrity of the gut barrier is crucial for preventing the translocation of harmful substances from the intestinal lumen into circulation, which can drive liver inflammation and injury. Glycine-β-muricholic acid (G-β-MCA) has been shown to improve gut barrier function in mouse models of liver disease. nih.govnih.gov In Cyp2c70 knockout mice, which develop liver fibrosis due to a hydrophobic bile acid pool, treatment with G-β-MCA improved gut barrier function alongside alleviating liver fibrosis. nih.govnih.gov

The proposed mechanism involves the alteration of the bile acid pool composition and size. Exogenously administered G-β-MCA is poorly absorbed in the small intestine and is largely deconjugated and then re-conjugated with taurine in the liver, enriching the bile and small intestine with T-MCA. nih.govnih.gov This leads to a decrease in the hydrophobicity of the bile acid pool in the gut. Furthermore, G-β-MCA treatment promotes fecal bile acid excretion, which reduces the total bile acid pool size and the gut's exposure to more hydrophobic, and potentially damaging, bile acids. nih.gov

Metabolic Syndrome and Dysmetabolism Models

β-Muricholic acid and its conjugates play a role as signaling molecules in metabolic regulation, primarily through their interaction with the farnesoid X receptor (FXR). T-β-MCA is a naturally occurring FXR antagonist. the-innovation.orgthe-innovation.orgtandfonline.com By antagonizing FXR, muricholic acids can influence glucose and lipid metabolism. For instance, in obese mice, administration of glycine-β-muricholic acid (Gly-MCA) improved insulin (B600854) resistance and ameliorated obesity-related metabolic dysfunction. frontiersin.org

The antagonism of intestinal FXR by muricholic acids is considered a promising therapeutic strategy for metabolic diseases. nih.gov This antagonism can lead to downstream effects that improve metabolic homeostasis. Studies have shown that the absence of gut microbiota can impair metabolic signaling pathways that are influenced by hyocholic acids (HCAs), a class of bile acids that includes muricholic acids, underscoring the interplay between the microbiome, bile acids like β-MCA, and host metabolism. the-innovation.org In models of diet-induced dysmetabolism, changes in the gut microbiome composition lead to altered concentrations of β-MCA and T-β-MCA in the colon, which are correlated with metabolic and neuroinflammatory signals. tandfonline.com

Regulation of Lipid Metabolism (e.g., Hyperlipidemia, Cholesterol Homeostasis)

Beta-muricholate and its derivatives are potent antagonists of intestinal FXR. nih.govnih.gov By inhibiting FXR signaling in the gut, these compounds can influence lipid metabolism and cholesterol homeostasis. For instance, the administration of Gly-MCA, an intestine-specific FXR antagonist, has been shown to improve lipid metabolism. nih.gov This is significant because the liver is central to maintaining cholesterol balance through various pathways, including bile acid synthesis and cholesterol excretion. nih.gov

Research has shown that bacterial bile salt hydrolase (BSH) activity in the gut can regulate host lipid metabolism. pnas.org Elevated BSH activity can lead to a reduction in host weight gain, plasma cholesterol, and liver triglycerides. pnas.org Furthermore, studies have demonstrated that modulating bile acid signaling through FXR can impact the expression of genes involved in cholesterol metabolism, such as Abcg5/8. pnas.org In preclinical models, ursodeoxycholic acid (UDCA) treatment, which can influence the bile acid pool composition, has been found to significantly reduce plasma cholesterol. oup.com

The interplay between gut microbiota, bile acids, and lipid metabolism is crucial. For example, some saponins (B1172615) have been found to increase levels of tauro-α-muricholic acid, which in turn can decrease serum total cholesterol (TC) and triglyceride (TG) levels. mdpi.com

Table 1: Effects of this compound and Related Compounds on Lipid Metabolism

Compound/Intervention Model Key Findings on Lipid Metabolism
Glycine-β-muricholic acid (Gly-MCA) Murine models Improves lipid metabolism by antagonizing intestinal FXR. nih.gov
Bacterial Bile Salt Hydrolase (BSH) Murine models Reduces plasma cholesterol and liver triglycerides. pnas.org
Ursodeoxycholic acid (UDCA) Murine models Significantly reduces plasma cholesterol. oup.com
Saponins Laying hens Increased tauro-α-muricholic acid, leading to decreased serum TC and TG. mdpi.com

Regulation of Glucose Metabolism and Insulin Sensitivity

This compound and its derivatives play a significant role in glucose homeostasis and insulin sensitivity, primarily through their antagonistic effects on intestinal FXR. Selective inhibition of intestinal FXR has been shown to improve insulin sensitivity and hepatic glucose metabolism. nih.gov For example, Gly-MCA, by acting as an intestine-specific FXR antagonist, improves insulin resistance. nih.gov

Studies have shown that plasma levels of β-muricholate are reduced in mice exposed to prenatal undernutrition, a condition that can impact later-life metabolic health. oup.com While supplementation with UDCA improved glycemia and insulin sensitivity in control offspring, these effects were not observed in the prenatally undernourished group, suggesting that developmental history can alter the metabolic response to bile acid modulation. oup.com

The mechanism by which intestinal FXR inhibition improves glucose metabolism is linked to ceramide levels. Intestinal FXR antagonism leads to lower serum ceramides, which in turn improves insulin resistance. researchgate.net Bile acids can also influence glucose metabolism through the Takeda G protein-coupled receptor 5 (TGR5). Activation of TGR5 promotes the secretion of glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion. nih.gove-dmj.org

Table 2: Impact of this compound and Related Interventions on Glucose Metabolism and Insulin Sensitivity

Compound/Intervention Model Key Findings
Glycine-β-muricholic acid (Gly-MCA) Murine models Improves insulin resistance as an intestine-specific FXR antagonist. nih.gov
Ursodeoxycholic acid (UDCA) Murine models Improved glycemia and insulin sensitivity in control offspring. oup.com
Intestinal FXR Antagonism Murine models Lowers serum ceramides, leading to improved insulin resistance. researchgate.net
TGR5 Activation General Promotes GLP-1 secretion, stimulating insulin secretion. nih.gove-dmj.org

Amelioration of Obesity-Related Metabolic Dysfunction

The modulation of gut microbiota and bile acid profiles, particularly the antagonism of intestinal FXR by this compound derivatives, has been shown to ameliorate obesity-related metabolic dysfunction. Administration of Gly-MCA to high-fat diet-fed mice improved obesity and related metabolic disorders. researchgate.net This compound was also found to reverse and prevent nonalcoholic steatohepatitis (NASH) by reducing hepatic lipid accumulation, inflammation, and fibrosis, independent of weight loss. nih.gov

In obese mice, Gly-MCA administration was shown to reduce the ratio of Firmicutes to Bacteroidetes in the gut microbiota, which correlated with improved insulin resistance and ameliorated obesity-related metabolic dysfunction. frontiersin.org Similarly, treatment with the antioxidant Tempol (B1682022) or antibiotics in obese mice led to higher levels of TβMCA, which reduced intestinal FXR activity and improved metabolic parameters. jst.go.jp

Furthermore, interventions that increase T-βMCA levels, such as treatment with nobiletin, can antagonize the intestinal FXR/FGF19 signaling pathway, stimulating bile acid synthesis and improving outcomes related to obesity and diabetes. acs.org

Table 3: Effects of this compound Derivatives on Obesity-Related Metabolic Dysfunction

Compound Model Key Findings
Glycine-β-muricholic acid (Gly-MCA) High-fat diet-fed mice Ameliorates obesity-related metabolic dysfunction and improves insulin resistance. researchgate.netfrontiersin.org Reverses and prevents NASH. nih.gov
Tauro-β-muricholic acid (T-βMCA) Obese mice Increased levels following Tempol/antibiotic treatment led to improved metabolic parameters. jst.go.jp
Nobiletin (increases T-βMCA) Diet-induced obese mice Improves obesity and diabetes outcomes. acs.org

Oncological Models

In the context of cancer, specific bile acids have been implicated in the progression of certain malignancies, particularly colorectal cancer.

Influence on Colorectal Cancer Progression and Adenoma-to-Adenocarcinoma Transformation in Murine Models

Research has demonstrated a significant link between certain bile acids, dysregulated Wnt signaling, and the progression of colorectal cancer (CRC) in murine models. Specifically, in ApcMin/+ mice, a model for CRC, a high-fat diet was found to dramatically increase the levels of tauro-β-muricholic acid (T-βMCA). portlandpress.com This increase in T-βMCA, a potent FXR antagonist, was shown to promote the transformation of adenomas into adenocarcinomas and accelerate the progression of CRC. portlandpress.comnih.gov

The mechanism involves T-βMCA inducing DNA damage in Lgr5-expressing cancer stem cells. portlandpress.comnih.gov The combination of a high-fat diet and dysregulated Wnt signaling due to Apc mutations alters the bile acid profile, favoring FXR antagonists like T-βMCA. nih.gov This creates an environment that promotes the proliferation of cancer stem cells and drives malignant transformation. nih.gov Conversely, activating FXR signaling with a specific agonist was found to curtail tumor progression and improve survival in these models. portlandpress.com

Table 4: Role of Tauro-β-Muricholic Acid in Colorectal Cancer Models

Compound Model Key Findings
Tauro-β-muricholic acid (T-βMCA) ApcMin/+ mice (CRC model) Promotes adenoma-to-adenocarcinoma transformation. portlandpress.com Accelerates CRC disease progression. portlandpress.com Induces DNA damage in Lgr5-expressing cancer stem cells. portlandpress.comnih.gov

Interactions with the Gut Microbiota in Health and Disease Models

Microbial Regulation of Beta-Muricholate Levels and Conjugation Status

The gut microbiota exerts profound control over the concentration and conjugation state of this compound and its derivatives. nih.govh1.co In the liver, primary bile acids are conjugated with amino acids, predominantly taurine (B1682933) in mice, to form molecules like tauro-β-muricholic acid (TβMCA). researchgate.netwikipedia.org This conjugated form is a potent natural antagonist of the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis. nih.govbmj.commdpi.com

The composition of the gut microbiota determines the fate of TβMCA. In germ-free mice, which lack a gut microbiome, TβMCA levels remain high in the intestine. nih.govmdpi.com Conversely, in conventionally raised mice, the gut microbiota actively metabolizes these conjugated bile acids. nih.govh1.co Bacteria possessing bile salt hydrolase (BSH) enzymes cleave the taurine group from TβMCA, deconjugating it to form unconjugated β-muricholic acid (βMCA). mdpi.comnih.govnih.gov This biotransformation is critical because it alleviates the FXR antagonism caused by TβMCA, thereby allowing for the normal regulation of bile acid synthesis. researchgate.netbmj.com This microbial activity demonstrates a direct mechanism for regulating host gene expression via the modification of signaling molecules in the gut. nih.govresearchgate.net

Bile Acid FormRelative Level in Germ-Free (GF) MiceRelative Level in Conventionally Raised (CONV-R) MicePrimary Microbial Action
Tauro-β-muricholic acid (TβMCA)HighLowDeconjugation by bacterial Bile Salt Hydrolases (BSH)
β-muricholic acid (βMCA)LowHigh (relative to TβMCA)Product of TβMCA deconjugation

Influence of this compound on Gut Microbial Composition and Diversity

The relationship between bile acids and the gut microbiota is bidirectional. While microbes regulate bile acid profiles, the resulting bile acid pool, including β-muricholate, shapes the microbial community structure. frontiersin.orgbmj.com Bile acids possess antimicrobial properties due to their detergent-like ability to disrupt bacterial cell membranes. frontiersin.orgnih.gov This creates a selective pressure in the gut environment, influencing which bacteria can thrive.

Role of Specific Bacterial Genera (e.g., Lactobacillus, Akkermansia, Desulfovibrio)

Specific bacterial genera play distinct roles in the metabolism of this compound, with significant consequences for host physiology.

Lactobacillus : Members of this genus are well-known for their robust bile salt hydrolase (BSH) activity. mdpi.comnih.gov Strains such as Lactobacillus johnsonii can efficiently deconjugate TβMCA to βMCA. nih.gov Consequently, a lower abundance of Lactobacillus in the gut is correlated with higher levels of the FXR antagonist TβMCA. nih.govmdpi.com This link is highlighted in studies where the antioxidant tempol (B1682022) was found to reduce intestinal Lactobacilli populations, leading to decreased BSH activity and a subsequent increase in TβMCA, which in turn inhibited FXR signaling. nih.gov

Akkermansia : While Akkermansia muciniphila is a well-studied commensal known for its beneficial effects on gut barrier function and metabolic health, current research has not established a direct, specific role for this genus in the metabolism of this compound. The primary focus regarding TβMCA metabolism has been on bacteria with high BSH activity, such as Lactobacillus.

Desulfovibrio : This genus of sulfate-reducing bacteria is considered an opportunistic pathobiont. nih.gov In studies using a purified diet that induced hepatic injury, the relative abundance of Desulfovibrio increased significantly. nih.gov This microbial shift was strongly associated with elevated concentrations of numerous gut bile acids, including both beta-muricholic acid (β-MCA) and tauro-β-muricholic acid (β-TMCA). nih.gov The bloom of Desulfovibrio and the concurrently altered bile acid profile, rich in muricholates, were linked to liver inflammation, demonstrating a correlation between this specific genus and a pathogenic bile acid signature involving β-muricholate. nih.gov

Bacterial GenusKey Metabolic ActivityEffect on this compound FormsAssociated Finding in Health/Disease Models
LactobacillusBile Salt Hydrolase (BSH) ActivityDecreases TβMCA levels by converting it to βMCA.Abundance is inversely correlated with levels of the FXR antagonist TβMCA. nih.govmdpi.com
DesulfovibrioAssociated with altered BA profilesIncreased abundance is correlated with elevated levels of both β-MCA and TβMCA.Overgrowth is linked to a pathogenic bile acid profile and liver inflammation. nih.gov

Cross-Talk in the Gut-Liver Axis and Beyond

The microbial metabolism of this compound is a prime example of the intricate cross-talk between the gut and the liver. This communication is largely mediated by bile acid signaling through the FXR. nih.govmdpi.com

The core of this signaling axis involves the following steps:

FXR Antagonism in the Gut : In the terminal ileum, high levels of TβMCA (as seen in germ-free mice or states of dysbiosis with low BSH activity) bind to and inhibit FXR. nih.govbmj.commdpi.com

Regulation of FGF15/19 : FXR activation is required to induce the expression of Fibroblast Growth Factor 15 (FGF15 in mice; FGF19 in humans). nih.govh1.co Therefore, when TβMCA antagonizes FXR, FGF15 production is suppressed. nih.govnih.gov

Signal to the Liver : FGF15 is a hormone that enters the portal circulation and travels to the liver. bmj.com

Control of Bile Acid Synthesis : In the liver, FGF15 acts to repress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govh1.co

This gut-liver signaling cascade is a critical negative feedback loop that maintains bile acid homeostasis. Disruption of this axis, for example through environmental toxins that reduce Lactobacillus populations, can lead to elevated TβMCA, sustained FXR antagonism, and a subsequent increase in bile acid production that contributes to liver inflammation. mdpi.comnih.gov Beyond FXR, bile acids also signal through other receptors like the G-protein coupled receptor TGR5, which is involved in regulating inflammation and intestinal barrier integrity, further highlighting the multifaceted role of bile acid-microbiota interactions in maintaining host health. nih.govx-mol.netnih.govfrontiersin.org

Molecule / ReceptorPrimary LocationFunction in the Gut-Liver AxisModulation by Gut Microbiota via this compound
Tauro-β-muricholic acid (TβMCA)IleumAntagonist of the Farnesoid X Receptor (FXR).Levels are decreased by microbial deconjugation (BSH activity).
Farnesoid X Receptor (FXR)Ileum / LiverNuclear receptor that regulates bile acid, lipid, and glucose metabolism. Induces FGF15 expression in the ileum.Activity is increased when microbiota deconjugate TβMCA, relieving antagonism.
Fibroblast Growth Factor 15 (FGF15)Ileum (synthesis) / Liver (action)Hormone that signals the liver to reduce bile acid synthesis.Production is increased when FXR is active (i.e., when TβMCA is low).
Cholesterol 7α-hydroxylase (CYP7A1)LiverRate-limiting enzyme for bile acid synthesis.Expression is suppressed when FGF15 levels are high.

Table of Mentioned Compounds

Compound Name Abbreviation
Beta-muricholic acid βMCA
Tauro-β-muricholic acid TβMCA
Alpha-muricholic acid αMCA
Tauro-α-muricholic acid TαMCA
Omega-muricholic acid ωMCA
Cholic acid CA
Chenodeoxycholic acid CDCA
Deoxycholic acid DCA
Glycine-β-muricholic acid Gly-MCA
Ursodeoxycholic acid UDCA
Lithocholic acid LCA
Hyodeoxycholic acid HDCA
Cholesterol
Fibroblast Growth Factor 15 FGF15

Advanced Analytical Methodologies for Beta Muricholate Research

Quantitative Analysis in Biological Matrices

The quantitative analysis of β-muricholate and other bile acids in biological matrices such as serum, plasma, liver, bile, feces, and urine presents significant analytical challenges due to the complex nature of these samples and the structural diversity of bile acids. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the direct and sensitive quantitative analysis of bile acids. nih.gov

Comprehensive profiling of bile acids has been successfully performed in various mouse biological matrices, including liver, plasma, bile, and urine. nih.gov For instance, one validated method demonstrated limits of quantification ranging from 10 to 40 ng/mL for different bile acid conjugates, with a wide dynamic range and a relatively short run time of 20 minutes. nih.gov In mouse liver and bile, taurine (B1682933) conjugates of muricholic acid and cholic acid constitute over 90% of the total bile acids. nih.gov Bile acid concentrations are significantly higher in the liver compared to plasma (approximately 300-fold) and even more concentrated in bile compared to the liver (about 180-fold). nih.gov

The development of high-throughput methods is essential for large-scale studies. One such method allows for the rapid quantification of 27 bile acid species in a 6.5-minute run time. researchgate.net The precision of these methods is typically high, with coefficients of variation (CV) often below 10% for most bile acids. researchgate.net However, the accuracy can be compromised for certain species if a corresponding stable isotope-labeled internal standard is not available. researchgate.net The required sample volume for these analyses is generally low, for example, 25 µl of serum or 5 mg of liver tissue, making these methods suitable for studies with limited sample availability. nih.gov

The following table provides an overview of the limits of quantification for different bile acid classes in various biological matrices. nih.gov

Bile Acid ClassMatrixLimit of Quantification (ng/mL)
Glycine-ConjugatedSerum, Plasma, Liver, Urine10
UnconjugatedSerum, Plasma, Liver, Urine20
Taurine-ConjugatedSerum, Plasma, Liver, Urine40

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

LC-MS/MS is the cornerstone of modern bile acid analysis, offering high specificity and sensitivity. nih.gov The technique involves separating the bile acids using liquid chromatography followed by detection and quantification using tandem mass spectrometry.

Optimization of Chromatographic Separation for Isomers

A major analytical hurdle in bile acid research is the separation of isomeric species, which differ only in the position and orientation of hydroxyl groups. nih.gov For instance, β-muricholic acid and its isomers, such as α-muricholic acid and ω-muricholic acid, require effective chromatographic separation for accurate quantification. researchgate.netlcms.cz

Various chromatographic strategies have been developed to achieve this separation. Reversed-phase liquid chromatography is a commonly used technique. mdpi.com The choice of the stationary phase (the column) and the mobile phase composition is critical. For example, a biphenyl (B1667301) column with gradient elution at a basic pH has been shown to effectively separate 27 different bile acid species. researchgate.netresearchgate.net Another approach utilizes a C18 column with a water and acetonitrile (B52724)/methanol (B129727) mixture containing formic acid, which can achieve baseline separation of 40 bile acids and their metabolites in under 10 minutes. thermofisher.com The use of core-shell materials for the column can also contribute to baseline separation of isomeric bile acids within a short run time of 6 minutes. researchgate.net

Despite these advancements, co-elution of some isobaric bile acids, such as alpha- and beta-muricholic acid, can still occur. lcms.cz In such cases, techniques like Trapped Ion Mobility Spectrometry (TIMS) coupled with mass spectrometry can provide an additional dimension of separation, enhancing specificity and confidence in compound identification. lcms.cz

Application of Stable Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards (SIL-ISs) is fundamental for accurate and precise quantification in LC-MS/MS analysis. chromatographyonline.com These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C). chromatographyonline.com

By adding a known amount of the SIL-IS to the sample at the beginning of the sample preparation process, any variability or loss during extraction, derivatization, and analysis can be corrected for. chromatographyonline.com The analyte concentration is determined by comparing the signal of the endogenous analyte to that of the SIL-IS. chromatographyonline.com

For comprehensive bile acid profiling, a mixture of several SIL-ISs is often used to cover the different classes of bile acids (unconjugated, glycine-conjugated, and taurine-conjugated). researchgate.netnih.gov For example, a mixture of 14 isotopically-labeled bile acids has been used for relative quantitation in rat plasma. nih.gov The use of SIL-ISs that chemically match the endogenous analytes provides the highest data quality in terms of precision and accuracy. researchgate.net However, the lack of a corresponding SIL-IS for a particular bile acid can lead to reduced precision, with CVs sometimes exceeding 20%. researchgate.net

Sample Preparation Strategies for Comprehensive Profiling

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the bile acids before LC-MS/MS analysis. The choice of method depends on the specific biological matrix being analyzed.

A common and straightforward method for serum and plasma is protein precipitation. thermofisher.com This involves adding a solvent like methanol or acetonitrile to the sample, which denatures and precipitates the proteins. nih.govthermofisher.com After centrifugation, the supernatant containing the bile acids is collected for analysis. nih.govthermofisher.com

Solid-phase extraction (SPE) is another widely used technique that provides cleaner extracts. frontiersin.org This method utilizes a solid sorbent material to selectively retain the bile acids while other matrix components are washed away. The retained bile acids are then eluted with a suitable solvent. Automated SPE systems can process a large number of samples simultaneously, significantly increasing throughput. lcms.cz For instance, an automated extraction using a 96-well plate format can prepare samples four times faster than manual extraction. lcms.cz

For fecal samples, an initial hydrolysis step is often necessary to release conjugated bile acids. lcms.cz This is typically achieved by incubating the sample with a strong base like potassium hydroxide (B78521) at an elevated temperature. lcms.cz Following hydrolysis, the sample can be further processed by methods such as protein precipitation. frontiersin.org

The following table summarizes common sample preparation techniques for different biological matrices.

Biological MatrixSample Preparation Technique(s)Key Steps
Serum/PlasmaProtein PrecipitationAddition of cold methanol or acetonitrile, vortexing, centrifugation. nih.govthermofisher.com
Serum/Plasma, UrineSolid-Phase ExtractionSample loading, washing to remove interferences, elution of bile acids. frontiersin.org
LiverHomogenization followed by extractionHomogenization in a buffer, extraction with cold methanol. nih.gov
FecesHydrolysis and ExtractionIncubation with potassium hydroxide, pH adjustment, extraction with methanol. frontiersin.orglcms.cz

Challenges in Quantification and Detection

Despite significant advancements, several challenges remain in the quantification and detection of β-muricholate and other bile acids.

One of the primary challenges is the inherent complexity and diversity of the bile acid pool itself. The presence of numerous isomers with identical mass-to-charge ratios makes their individual quantification difficult without adequate chromatographic separation. nih.govlcms.cz

Matrix effects, where components of the biological sample suppress or enhance the ionization of the analyte in the mass spectrometer, can significantly impact the accuracy of quantification. researchgate.net Careful optimization of sample preparation and chromatographic conditions is necessary to minimize these effects. researchgate.net The use of SIL-ISs is crucial to compensate for matrix effects. researchgate.net

The wide range of concentrations of different bile acids in biological samples also poses a challenge. Some bile acids are present at very high concentrations, while others are at trace levels. nih.gov This requires analytical methods with a large dynamic range to accurately measure all compounds of interest.

Furthermore, the commercial availability and isotopic purity of SIL-ISs can be a limiting factor. researchgate.net Insufficient isotopic purity can lead to interference with the quantification of the endogenous analyte. researchgate.net For some less common bile acids, specific SIL-ISs may not be commercially available, necessitating the use of a structurally similar standard, which can compromise accuracy. researchgate.net

Finally, the lack of standardized methods and reference materials across different laboratories can lead to variability in reported bile acid concentrations, making it difficult to compare data from different studies. nih.gov Ring trials, where the same samples are analyzed by multiple laboratories, are important for assessing and improving the accuracy and reproducibility of quantitative bile acid analysis. nih.gov

Future Research Directions and Unresolved Questions

Elucidating Species-Specific Differences in Bile Acid Biology and FXR Antagonism

A significant challenge in translating findings from murine models to human physiology lies in the distinct differences in bile acid composition and metabolism. nih.govahajournals.org Mice produce muricholic acids, including alpha- and beta-muricholic acid, which are largely absent in healthy adult humans. nih.govnih.gov In mice, chenodeoxycholic acid (CDCA) is converted to muricholic acids, a process that confers a more hydrophilic and less cytotoxic bile acid pool compared to humans. nih.govmdpi.com

Identification of Novel Receptor Targets and Signaling Pathways

While the antagonistic effect of beta-muricholate on FXR is well-documented, the full spectrum of its receptor interactions and signaling pathways remains an active area of investigation. mdpi.comebi.ac.ukresearchgate.net Beyond FXR, bile acids are known to interact with a variety of other nuclear and cell surface receptors, including the Takeda G protein-coupled receptor 5 (TGR5), the vitamin D receptor (VDR), the pregnane (B1235032) X receptor (PXR), and the sphingosine-1-phosphate receptor 2 (S1PR2). cdnsciencepub.comfrontiersin.orgfrontiersin.org

Recent studies have identified additional novel receptors for bile acids, such as MRGPX4, bitter taste receptors, and LIFR. mdpi.com It is plausible that this compound or its derivatives could interact with these or other yet-to-be-identified receptors, thereby mediating a broader range of physiological effects. For instance, research suggests that the protective effects of some bile acids in cholestasis may involve signaling cascades that include protein kinase C (PKC) and calcium mobilization, independent of direct FXR antagonism. nih.gov Further studies are needed to explore these potential non-FXR-mediated pathways of this compound, which could unveil new therapeutic targets for metabolic and inflammatory diseases.

Therapeutic Potential in Pre-clinical Disease Models

The unique properties of this compound as an FXR antagonist have spurred investigations into its therapeutic potential in various pre-clinical disease models. mdpi.comcaymanchem.comebi.ac.uknih.gov Studies in mice have shown that increased levels of TβMCA in the intestine are associated with resistance to high-fat diet-induced obesity, fatty liver, and diabetes. caymanchem.comglpbio.com Administration of glycine-β-muricholic acid (Gly-βMCA), a synthetic analogue, has been shown to improve metabolic homeostasis, reduce liver fibrosis, and improve gut barrier function in mouse models of non-alcoholic steatohepatitis (NASH). nih.govamegroups.orgresearchgate.net

These beneficial effects are often attributed to the inhibition of intestinal FXR signaling, which can lead to a reduction in the synthesis of ceramides, lipid molecules implicated in metabolic dysfunction. amegroups.orgoup.com Furthermore, beta-muricholic acid has demonstrated greater efficacy than ursodeoxycholic acid (UDCA) in preventing and dissolving cholesterol gallstones in mice. nih.gov These promising pre-clinical findings underscore the need for further research to explore the therapeutic applications of this compound and its derivatives in a range of metabolic and liver diseases.

Deeper Understanding of Complex Gut Microbiota-Beta-Muricholate Interactions

The gut microbiota plays a pivotal role in shaping the bile acid pool and, consequently, in modulating host metabolism. tandfonline.comresearchgate.net A key interaction involves the microbial deconjugation of primary bile acids. plos.org In germ-free mice, which lack a gut microbiota, levels of TβMCA accumulate, leading to the antagonism of FXR. caymanchem.comebi.ac.uk Colonization with a conventional microbiota leads to a reduction in TβMCA levels, thereby activating FXR signaling. researchgate.netmdpi.com

Specific bacterial species, such as Lactobacillus johnsonii, have been identified as having robust bile salt hydrolase (BSH) activity against TβMCA, effectively regulating its levels in the mouse gut. plos.org This intricate interplay highlights how the gut microbiota can act as a critical regulator of host metabolic pathways through its influence on this compound levels. nih.govbiolscigroup.us Future research should aim to further dissect these complex interactions, identifying specific microbial enzymes and pathways responsible for this compound metabolism. This could pave the way for novel therapeutic strategies that target the gut microbiota to modulate this compound signaling for metabolic benefit.

Development of Advanced Research Tools and Molecular Probes

Advancing our understanding of this compound's biological functions requires the development of more sophisticated research tools. This includes the creation of highly specific molecular probes to track its distribution and interactions within different tissues and cellular compartments. Unlabeled beta-muricholic acid is already utilized in metabolic research for biomarker assessment and to investigate bile acid synthesis. isotope.com

Furthermore, advanced analytical techniques, such as high-resolution mass spectrometry, are crucial for the accurate and reproducible quantification of this compound and its various conjugated forms in complex biological samples like serum. nih.gov The development of novel radioimmunoassays has also been instrumental in measuring the production of TβMCA in vitro. ebi.ac.uk Continued innovation in these areas will be essential for precisely mapping the metabolic fate of this compound and for identifying its binding partners and downstream signaling effectors.

Q & A

Q. How can beta-Muricholate be structurally identified and distinguished from related bile acids in experimental settings?

this compound (C₂₄H₄₀O₅, molecular weight 408.57) is characterized by its hydroxyl group configuration and stereochemistry. Key identification methods include:

  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts of hydroxyl protons (e.g., 3β-OH vs. 7β-OH positions) to differentiate it from α- or ω-Muricholate isomers .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the exact mass (408.288) and fragmentation patterns specific to its conjugated acid form .
  • Chromatography : Reverse-phase HPLC with UV detection (210–254 nm) can separate this compound from other bile acids based on retention times and polarity .

Q. What experimental protocols are recommended for synthesizing this compound in vitro?

Synthesis typically involves enzymatic or chemical hydroxylation of primary bile acids (e.g., cholic acid). Key steps:

  • Substrate Preparation : Start with purified cholic acid dissolved in phosphate buffer (pH 7.4).
  • Enzymatic Hydroxylation : Use recombinant CYP8B1 (cytochrome P450) to introduce the 7β-hydroxyl group, followed by purification via column chromatography .
  • Validation : Confirm purity (>95%) via thin-layer chromatography (TLC) and elemental analysis (C, H, O content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vivo models?

Discrepancies often arise from variations in experimental design:

  • Dose-Response Calibration : Standardize dosing (e.g., 10–100 mg/kg in rodent studies) and administration routes (oral vs. intraperitoneal) to account for bioavailability differences .
  • Model-Specific Factors : Control for gut microbiota composition, as bacterial dehydroxylation alters this compound’s metabolic effects .
  • Data Harmonization : Use meta-analysis frameworks (e.g., PICOT criteria) to systematically compare outcomes across studies, prioritizing those with matched populations and endpoints .

Q. What methodologies optimize this compound’s stability in cell culture assays?

this compound degrades rapidly in aqueous media due to autoxidation. Mitigation strategies include:

  • Antioxidant Additives : Include 0.1% ascorbic acid or 1 mM EDTA in culture media to inhibit free radical formation .
  • Lyophilization : Store the compound in lyophilized form at -80°C and reconstitute in dimethyl sulfoxide (DMSO) immediately before use .
  • Real-Time Monitoring : Use LC-MS to quantify degradation products (e.g., 7-keto derivatives) and adjust incubation times accordingly .

Q. How should mechanistic studies be designed to elucidate this compound’s role in FXR (Farnesoid X Receptor) signaling?

Apply the PICOT framework to structure experiments:

  • Population : Primary hepatocytes or FXR-knockout murine models.
  • Intervention : this compound treatment (0.1–10 μM) vs. synthetic FXR agonists (e.g., GW4064).
  • Comparison : Assess gene expression (qPCR for SHP, BSEP) and bile acid profiling (LC-MS) .
  • Outcome : Quantify FXR activation via luciferase reporter assays and correlate with metabolic parameters (e.g., lipid accumulation) .
  • Time Frame : Short-term (24–48 hr) for acute effects vs. long-term (7–14 days) for chronic adaptation .

Methodological Considerations

  • Reproducibility : Document all synthesis and characterization steps in supplemental materials, including NMR spectra, chromatograms, and raw data tables .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for bile acid supplementation and metabolic phenotyping .
  • Data Sharing : Deposit spectral data in public repositories (e.g., PubChem CID 5283853) to facilitate cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Muricholate
Reactant of Route 2
beta-Muricholate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.